![molecular formula C25H18N2OS B2711930 4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine CAS No. 315711-42-3](/img/structure/B2711930.png)
4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine
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Overview
Description
“4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves numerous methods . One such method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of pyrimidines allows for a wide range of substitutions and derivatizations .Chemical Reactions Analysis
Pyrimidines undergo a variety of chemical reactions. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Scientific Research Applications
Anti-Inflammatory Activities
Pyrimidines, including “4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine”, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Properties
Pyrimidines are also known to display antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial Activities
Pyrimidine derivatives have been found to exhibit antimicrobial properties . This makes them potentially useful in the treatment of various bacterial and fungal infections.
Antiviral Applications
Some pyrimidine derivatives have been found to have antiviral properties . This suggests that they could be used in the development of new antiviral drugs.
Antitumor Activities
Certain pyrimidine derivatives have shown potential as antitumor agents . For instance, some novel thiazolopyrimidine derivatives have displayed excellent anticancer activity against human cancer cell lines and primary CLL cells .
Applications in Organic Synthesis
Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . They are used as building blocks in the synthesis of many complex organic molecules.
Future Directions
Future research could focus on further exploring the pharmacological effects of “4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine” and similar compounds. This could include investigating their potential use as therapeutic agents for various conditions, such as inflammation and various types of cancer .
properties
IUPAC Name |
4-(4-benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2OS/c1-3-7-18(8-4-1)15-19-11-13-21(14-12-19)28-24-22-16-23(20-9-5-2-6-10-20)29-25(22)27-17-26-24/h1-14,16-17H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFULXONYHNHFGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=C4C=C(SC4=NC=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine |
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